
(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride is a useful research compound. Its molecular formula is C16H21ClN4OS and its molecular weight is 352.88. The purity is usually 95%.
BenchChem offers high-quality (4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Researchers have developed synthetic routes to produce novel derivatives involving piperazine and imidazole rings, which are known for their antimicrobial properties. For instance, Patel et al. (2011) synthesized a series of compounds through the condensation of acid chlorides with piperazine derivatives, which were then tested for their in vitro antimicrobial activity, showing variable and modest activity against bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011). This study highlights the compound's potential in contributing to the development of new antimicrobial agents.
Biological Evaluation as Anti-inflammatory Agents
Further research has explored the biological activity of piperazine derivatives, focusing on their anti-inflammatory properties. Patel et al. (2019) synthesized benzimidazole derivatives with attached piperazine moieties and evaluated their anti-inflammatory activity in vivo using a rat paw edema model. The study found that specific derivatives exhibited significant anti-inflammatory effects, indicating the therapeutic potential of these compounds (Patel, Karkhanis, & Patel, 2019).
Antifungal Applications
The compound's framework has been adapted in the synthesis of ketoconazole, a broad-spectrum antifungal agent effective in treating systemic and superficial mycoses. Heeres et al. (1979) described the synthesis and antifungal properties of ketoconazole, emphasizing its high in vivo activity against candidosis, showcasing the utility of the compound's chemical structure in developing effective antifungal medications (Heeres, Backx, Mostmans, & van Cutsem, 1979).
Novel Chemotherapeutic Applications
Navarro et al. (2000) researched the potential of metal-based chemotherapy, where complexes involving imidazole and piperazine structures were synthesized and characterized. Their study provided insights into designing novel chemotherapeutic agents targeting tropical diseases, thus opening new avenues for research into the compound's applications in cancer therapy (Navarro, Lehmann, Cisneros-Fajardo, Fuentes, Sánchez-Delgado, Silva, & Urbina, 2000).
Propiedades
IUPAC Name |
[4-(1-methylimidazol-2-yl)piperazin-1-yl]-(2-methylsulfanylphenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS.ClH/c1-18-8-7-17-16(18)20-11-9-19(10-12-20)15(21)13-5-3-4-6-14(13)22-2;/h3-8H,9-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAXIRVBNIVVFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)C3=CC=CC=C3SC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

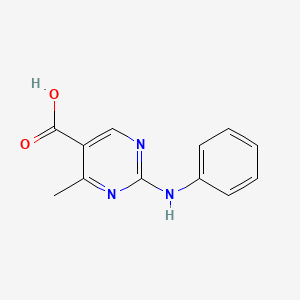
![8-bromo-3-(4-ethoxyphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2703875.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2703877.png)
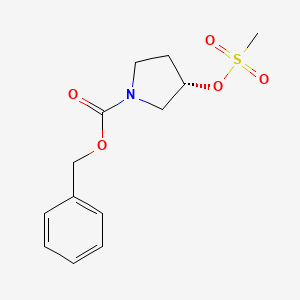

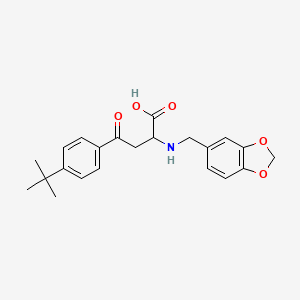
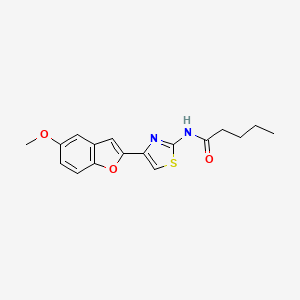
![2,5-dichloro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2703886.png)
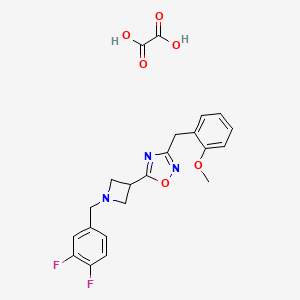
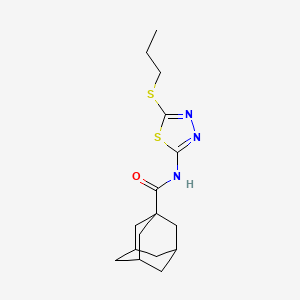
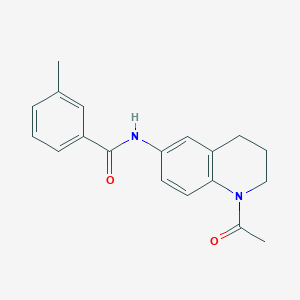
![(5Z)-3-[4-(diethylamino)phenyl]-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2703893.png)
![2-bromo-N-[2-(5-chlorothiophen-2-yl)ethyl]-6-methylpyridine-3-carboxamide](/img/structure/B2703895.png)
![(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2703896.png)